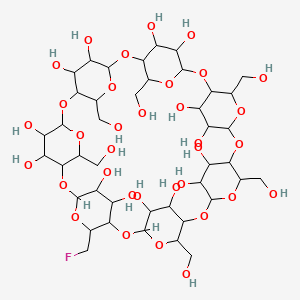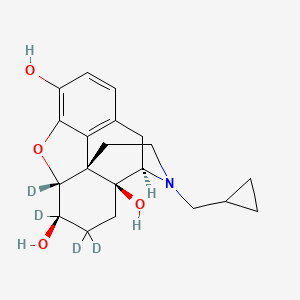
6beta-Naltrexol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Naltrexol-d4, also known as 6beta-hydroxynaltrexone-d4, is a deuterium-labeled form of 6beta-Naltrexol. This compound is primarily used in nuclear magnetic resonance (NMR) imaging and is a neutral opioid antagonist. Unlike opioid inverse agonists such as naloxone and naltrexone, this compound does not produce opioid withdrawal symptoms .
Méthodes De Préparation
The preparation of 6beta-Naltrexol-d4 involves the deuterium labeling of 6beta-Naltrexol. This process typically includes the following steps:
Synthesis of 6beta-Naltrexol: This involves the reduction of naltrexone to 6beta-Naltrexol using hepatic dihydrodiol dehydrogenase enzymes.
Deuterium Labeling: The deuterium atoms are introduced into the 6beta-Naltrexol molecule, replacing specific hydrogen atoms.
Analyse Des Réactions Chimiques
6beta-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Applications De Recherche Scientifique
6beta-Naltrexol-d4 has several scientific research applications, including:
Mécanisme D'action
6beta-Naltrexol-d4 exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. It acts as a neutral antagonist, meaning it blocks the receptors without activating them. This prevents the euphoric effects associated with opioid use and can help in the treatment of opioid addiction .
Comparaison Avec Des Composés Similaires
6beta-Naltrexol-d4 is similar to other opioid antagonists such as naloxone and naltrexone. it is unique in that it is a neutral antagonist, whereas naloxone and naltrexone are inverse agonists. This means that this compound does not produce withdrawal symptoms, making it a more favorable option for certain applications .
Similar Compounds
Naloxone: An opioid inverse agonist used to counteract opioid overdoses.
Naltrexone: An opioid inverse agonist used in the treatment of alcohol and opioid dependence.
6beta-Naltrexol: The non-deuterated form of this compound, also a neutral opioid antagonist.
Propriétés
Numéro CAS |
1279034-32-0 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D |
Clé InChI |
JLVNEHKORQFVQJ-NCRVCFHNSA-N |
SMILES isomérique |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
SMILES canonique |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
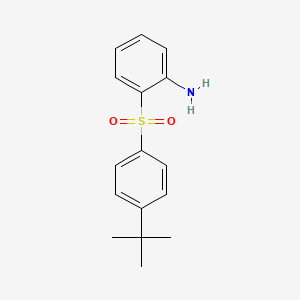

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)
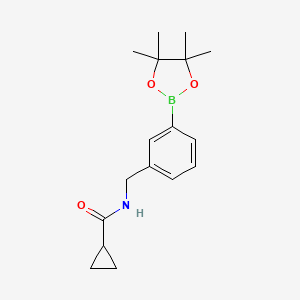
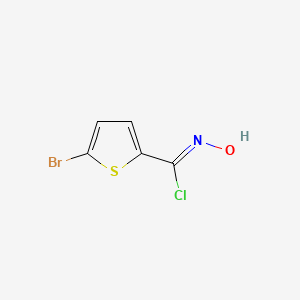
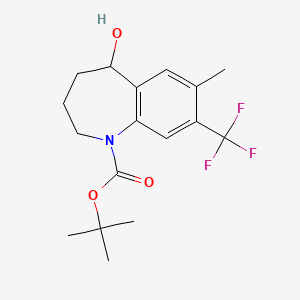
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
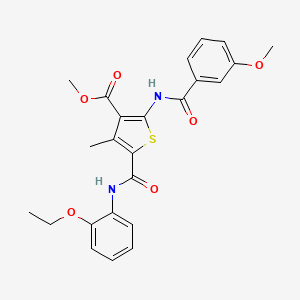
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)
